molecular formula C8H12N2OS B13303760 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole

2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole

Cat. No.: B13303760
M. Wt: 184.26 g/mol
InChI Key: PAHSYYRPTWLKJR-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole is a heterocyclic compound that contains both azetidine and thiazole rings.

Preparation Methods

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method involves the use of azetidin-3-ol, which reacts with 4-methyl-1,3-thiazole under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) .

Chemical Reactions Analysis

2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or azetidine rings are replaced by other groups. .

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in electron transfer processes, affecting cellular pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)4-11-7-2-9-3-7/h5,7,9H,2-4H2,1H3

InChI Key

PAHSYYRPTWLKJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2CNC2

Origin of Product

United States

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